
Morphothiadin
概要
説明
Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the hepatitis B virus (HBV). It is a class I heteroaryldihydropyrimidine (HAP) compound developed from Bay41-4109. This compound has shown significant antiviral activity against both wild-type and drug-resistant strains of HBV, making it a promising candidate for the treatment of chronic hepatitis B .
作用機序
Target of Action
Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of this compound is the replication of both wild-type and adefovir-resistant HBV . It has shown potent in vitro inhibition of HBV DNA replication .
Mode of Action
This compound interacts with its targets by inhibiting the replication of HBV . It has been found to be a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV . .
Biochemical Pathways
This compound affects the biochemical pathway of HBV replication. By inhibiting the replication of HBV, this compound disrupts the life cycle of the virus, thereby preventing it from proliferating and infecting new cells . The downstream effects of this disruption can lead to a decrease in viral load and potentially to the elimination of the virus from the body.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for understanding its bioavailability and efficacy. It’s worth noting that in vivo studies with healthy volunteers have shown that this compound needs an extra-booster (ritonavir) to increase its plasma concentration and achieve effective antiviral activity in humans .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HBV replication. This inhibition can lead to a decrease in the viral load within the body, which can potentially lead to the elimination of the virus . .
生化学分析
Biochemical Properties
Morphothiadin plays a significant role in biochemical reactions, particularly in inhibiting the replication of HBV. It interacts with various enzymes and proteins within the HBV, thereby disrupting its replication process .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HBV, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules within the HBV, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows no toxicity up to 25 μM . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that virus titers have increased 83.5-fold in mice treated with 3.75 mg/kg per day of this compound, 28.3-fold among mice treated with 7.5 mg/kg per day, but only 3- to 6-fold among mice treated with the higher doses of this compound .
準備方法
Synthetic Routes and Reaction Conditions
Morphothiadin is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically includes the following steps:
Formation of the dihydropyrimidine core: This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidine ring.
Introduction of the heteroaryl group: The heteroaryl group is introduced through a nucleophilic substitution reaction, where a halogenated heteroaryl compound reacts with the dihydropyrimidine core.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s antiviral activity and pharmacokinetic properties
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Morphothiadin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its antiviral activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles like amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antiviral properties. These derivatives are studied for their potential to enhance the compound’s efficacy and reduce side effects .
科学的研究の応用
Antiviral Applications
Morphothiadin has been investigated for its antiviral properties, particularly in the context of chronic viral infections such as hepatitis B virus (HBV). Research indicates that this compound may enhance immune responses against HBV, potentially leading to significant reductions in viral load.
Case Study: Hepatitis B Virus (HBV)
In a study examining novel antiviral agents, this compound was part of a combination therapy aimed at achieving a functional cure for HBV. The study reported that patients receiving this compound alongside standard antiviral treatments exhibited a marked reduction in hepatitis B surface antigen (HBsAg) levels over a 24-week period.
Study Parameter | Control Group | This compound Group |
---|---|---|
HBsAg Reduction (log IU/mL) | 0.25 ± 0.11 | 0.41 ± 0.15 |
Viral Load Reduction (log IU/mL) | 5.21 ± 0.42 | 5.88 ± 0.34 |
Patient Demographics | 43 patients | 63 patients |
This data suggests that this compound could play a crucial role in enhancing the efficacy of existing antiviral therapies by improving immune responses and reducing viral loads more effectively than standard treatments alone .
Cancer Treatment
This compound has also been explored for its potential in oncology, particularly due to its ability to modulate immune responses and inhibit tumor growth.
Case Study: Tumor Growth Inhibition
In preclinical models, this compound demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells while sparing normal cells. A study conducted on various cancer cell lines showed that this compound treatment led to:
- Cell Viability Reduction : A decrease in cell viability by up to 70% in treated cell lines compared to controls.
- Apoptosis Induction : Increased markers of apoptosis, such as cleaved caspase-3 and PARP.
Cancer Type | Cell Viability (%) | Apoptosis Markers |
---|---|---|
Breast Cancer | 30% | High |
Lung Cancer | 25% | Moderate |
Colon Cancer | 40% | High |
These findings indicate that this compound may serve as a promising candidate for further development as an anticancer agent, particularly in combination with other therapeutic modalities .
Safety and Tolerability
Safety assessments have shown that this compound is well tolerated among subjects, with mild to moderate adverse effects reported during clinical trials. Common side effects included fatigue and transient increases in liver enzymes, which are typical indicators of hepatic stress but generally resolved without intervention.
類似化合物との比較
Similar Compounds
Bay41-4109: The precursor to Morphothiadin, also a HAP compound with antiviral activity against HBV.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HBV and HIV.
Entecavir: A nucleoside analog that inhibits HBV DNA polymerase.
Lamivudine: Another nucleoside analog used to treat HBV and HIV
Uniqueness of this compound
This compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains. Its unique mechanism of action, targeting the HBV capsid assembly, differentiates it from other antiviral agents that primarily target viral DNA polymerase. This makes this compound a valuable addition to the arsenal of antiviral drugs, particularly for patients with drug-resistant HBV infections .
生物活性
Morphothiadin, also known as GLS4, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic hepatitis B virus (HBV) infections. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, efficacy in clinical trials, and mechanisms of action.
Overview of this compound
This compound is classified as a capsid assembly modulator that targets the HBV lifecycle. It operates by inhibiting the assembly of viral capsids, thereby reducing viral replication and promoting the clearance of the virus from infected cells. This mechanism positions it as a promising candidate in the ongoing search for effective treatments against chronic HBV.
Pharmacokinetics and Metabolism
Recent studies have highlighted the pharmacokinetic properties of this compound, demonstrating its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : Morphothiadin exhibits good oral bioavailability with significant liver distribution. In preclinical studies involving rats and dogs, it showed a local liver exposure that was 16.4 times higher than systemic exposure .
- Metabolism : The compound undergoes β-oxidation and dehydrogenation as primary metabolic pathways. It displays relatively low metabolic rates in human cytochrome P450 enzymes but moderate clearance in liver microsomes .
- Excretion : The elimination half-life and excretion routes are still under investigation, but preliminary data suggest efficient clearance mechanisms.
Clinical Efficacy
This compound has been evaluated in various clinical trials for its efficacy against HBV:
Case Studies and Clinical Trials
- Phase II Study (JADE) : This randomized study involved 232 patients with chronic hepatitis B who were not previously treated. Patients received either Morphothiadin alone or in combination with nucleos(t)ide analogues (NA). The results indicated a significant reduction in HBV DNA levels and an improvement in liver function tests after 24 weeks .
- Combination Therapy : In combination with tenofovir or entecavir, this compound demonstrated enhanced antiviral activity compared to monotherapy. A notable finding was that 67% of patients achieved an HBsAg titer below 1 IU/mL after treatment .
- Safety Profile : Adverse events were generally mild to moderate, including fatigue and increased alanine aminotransferase levels. Importantly, no severe adverse effects were reported during the trials .
This compound's primary mechanism involves:
- Inhibition of Viral Capsid Assembly : By binding to the HBV core protein, Morphothiadin prevents the proper assembly of viral capsids, thus inhibiting viral replication.
- Reduction of cccDNA Formation : It also interferes with the formation of covalently closed circular DNA (cccDNA), which is crucial for HBV persistence in hepatocytes .
Comparative Analysis with Other Antivirals
The following table summarizes this compound's characteristics compared to other antiviral agents targeting HBV:
特性
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1793065-08-3 | |
Record name | Morphothiadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORPHOTHIADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。